{3-[Butyl(cyanomethyl)amino]prop-2-en-1-ylidene}propanedinitrile
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Overview
Description
{3-[Butyl(cyanomethyl)amino]prop-2-en-1-ylidene}propanedinitrile is a complex organic compound with the molecular formula C12H14N4. It consists of 14 hydrogen atoms, 12 carbon atoms, and 4 nitrogen atoms . This compound is notable for its unique structure, which includes a butyl group, a cyanomethyl group, and a propanedinitrile moiety.
Preparation Methods
The synthesis of {3-[Butyl(cyanomethyl)amino]prop-2-en-1-ylidene}propanedinitrile can be achieved through various synthetic routes. One common method involves the reaction of butylamine with cyanomethyl chloride to form the intermediate butyl(cyanomethyl)amine. This intermediate is then reacted with malononitrile under basic conditions to yield the final product. The reaction conditions typically involve the use of a solvent such as ethanol and a base like sodium hydroxide .
Chemical Reactions Analysis
{3-[Butyl(cyanomethyl)amino]prop-2-en-1-ylidene}propanedinitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Scientific Research Applications
{3-[Butyl(cyanomethyl)amino]prop-2-en-1-ylidene}propanedinitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {3-[Butyl(cyanomethyl)amino]prop-2-en-1-ylidene}propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
{3-[Butyl(cyanomethyl)amino]prop-2-en-1-ylidene}propanedinitrile can be compared with other similar compounds such as:
Propanedinitrile derivatives: These compounds share the propanedinitrile moiety but differ in the substituents attached to the nitrogen atoms.
Cyanomethyl amines: These compounds contain the cyanomethyl group but may have different alkyl or aryl groups attached to the nitrogen atom.
Butylamines: These compounds have the butyl group attached to the nitrogen atom but lack the cyanomethyl and propanedinitrile moieties.
Properties
CAS No. |
61600-19-9 |
---|---|
Molecular Formula |
C12H14N4 |
Molecular Weight |
214.27 g/mol |
IUPAC Name |
2-[3-[butyl(cyanomethyl)amino]prop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C12H14N4/c1-2-3-7-16(9-6-13)8-4-5-12(10-14)11-15/h4-5,8H,2-3,7,9H2,1H3 |
InChI Key |
IGITZLONVNTCIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC#N)C=CC=C(C#N)C#N |
Origin of Product |
United States |
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